Divergent Selectivity in Kinase Inhibition: NEK2 Activity vs. CDK1 Inactivity
5-Chloro-N-cyclopropyl-2-nitrobenzamide exhibits a marked selectivity window within the kinase family. In head-to-head enzyme inhibition assays, it displays moderate inhibitory activity against Serine/threonine-protein kinase Nek2 with an IC50 of 140 nM [1]. In contrast, against Cyclin-dependent kinase 1 (CDK1), a structurally related but functionally distinct kinase, the compound shows significantly lower potency with an IC50 of 9,600 nM [2]. This >68-fold difference in potency between Nek2 and CDK1 under comparable biochemical conditions provides a quantifiable selectivity fingerprint that distinguishes this compound from less selective or differently selective nitrobenzamide analogs.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 140 nM (Nek2) |
| Comparator Or Baseline | IC50 = 9,600 nM (CDK1) |
| Quantified Difference | 68.6-fold higher potency for Nek2 over CDK1 |
| Conditions | Kinase-profiling analysis using recombinant human kinases (biochemical assay). |
Why This Matters
This selectivity window is critical for researchers using this compound as a chemical probe, ensuring that observed cellular phenotypes can be confidently attributed to Nek2 modulation rather than off-target CDK1 inhibition, thereby reducing data interpretation ambiguity.
- [1] BindingDB. BDBM50235361 (CHEMBL4074015): Inhibition of human NEK2. View Source
- [2] BindingDB. BDBM50235361 (CHEMBL4074015): Inhibition of human CDK1. View Source
